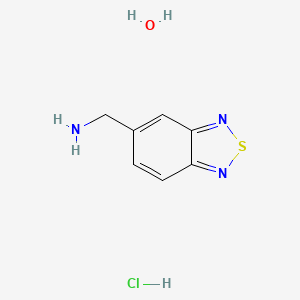

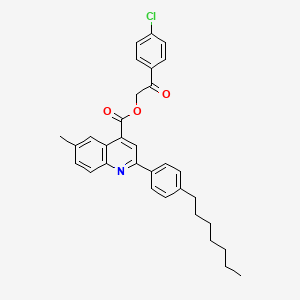

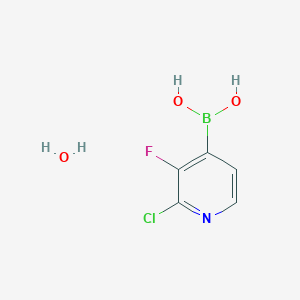

![molecular formula C20H15N3O3S B12049192 9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12049192.png)

9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-hidroxi-N-(6-metil-1,3-benzotiazol-2-il)-11-oxo-1-azatriciclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraeno-10-carboxamida es un compuesto orgánico complejo que pertenece a la clase de derivados de benzotiazol.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de derivados de benzotiazol, incluyendo 9-hidroxi-N-(6-metil-1,3-benzotiazol-2-il)-11-oxo-1-azatriciclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraeno-10-carboxamida, se puede lograr a través de varias vías sintéticas. Los métodos comunes incluyen acoplamiento de diazo, condensación de Knoevenagel, reacción de Biginelli, técnicas de hibridación molecular, irradiación de microondas y reacciones multicomponente de una sola etapa . Estos métodos a menudo involucran el uso de aldehídos aromáticos, tioamidas y otros compuestos heterocíclicos como materiales de partida.

Métodos de Producción Industrial

La producción industrial de derivados de benzotiazol típicamente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Las técnicas como la síntesis de flujo continuo y la síntesis asistida por microondas se emplean para mejorar la eficiencia de la reacción y reducir los costos de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

9-hidroxi-N-(6-metil-1,3-benzotiazol-2-il)-11-oxo-1-azatriciclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraeno-10-carboxamida experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar los correspondientes sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes aminas o alcoholes.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios electrófilos y nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas, solventes como etanol o diclorometano y catalizadores como la piperidina .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados de benzotiazol .

Aplicaciones Científicas De Investigación

Química

En química, 9-hidroxi-N-(6-metil-1,3-benzotiazol-2-il)-11-oxo-1-azatriciclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraeno-10-carboxamida se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología

En la investigación biológica, este compuesto ha demostrado ser prometedor como agente antitubercular. Los estudios han demostrado su capacidad para inhibir el crecimiento de Mycobacterium tuberculosis, lo que lo convierte en un posible candidato para el desarrollo de nuevos medicamentos antituberculares .

Medicina

En medicina, los derivados de benzotiazol, incluido este compuesto, se están investigando por sus propiedades anticancerígenas. Han mostrado potencial en la inhibición de la proliferación de células cancerosas e inducción de apoptosis, lo que los convierte en candidatos prometedores para la terapia contra el cáncer .

Industria

En el sector industrial, los derivados de benzotiazol se utilizan como aceleradores de vulcanización en la industria del caucho, antioxidantes e inhibidores de la corrosión. Sus diversas propiedades químicas los hacen valiosos en diversas aplicaciones industriales .

Mecanismo De Acción

El mecanismo de acción de 9-hidroxi-N-(6-metil-1,3-benzotiazol-2-il)-11-oxo-1-azatriciclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraeno-10-carboxamida involucra su interacción con objetivos moleculares y vías específicos. En la actividad antitubercular, el compuesto se dirige a la enzima DprE1, que es esencial para la biosíntesis de la pared celular de las micobacterias. La inhibición de esta enzima interrumpe la síntesis de la pared celular, lo que lleva a la muerte de las bacterias . En la terapia contra el cáncer, el compuesto induce apoptosis en las células cancerosas activando las vías de caspasa e inhibiendo la proliferación celular .

Comparación Con Compuestos Similares

Compuestos Similares

Los compuestos similares incluyen otros derivados de benzotiazol como:

- 6-hidroxi-4-metil-2-oxo-5-[(4,5,6,7-tetrahidro-1,3-benzotiazol-2-il)diazenil]-1,2-dihidropiridina-3-carbonitrilo

- Derivados de N-(6-clorobenzo[d]tiazol-2-il)hidrazina carboxamida

Unicidad

Lo que diferencia a 9-hidroxi-N-(6-metil-1,3-benzotiazol-2-il)-11-oxo-1-azatriciclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraeno-10-carboxamida es su estructura tricíclica única, que proporciona mayor estabilidad y actividad biológica específica. Su capacidad para inhibir DprE1 e inducir apoptosis en las células cancerosas la convierte en un compuesto valioso para futuras investigaciones y desarrollo .

Propiedades

Fórmula molecular |

C20H15N3O3S |

|---|---|

Peso molecular |

377.4 g/mol |

Nombre IUPAC |

9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |

InChI |

InChI=1S/C20H15N3O3S/c1-10-5-6-13-14(9-10)27-20(21-13)22-18(25)15-17(24)12-4-2-3-11-7-8-23(16(11)12)19(15)26/h2-6,9,24H,7-8H2,1H3,(H,21,22,25) |

Clave InChI |

UTMAXPVIWNXTNZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC5=C4N(C3=O)CC5)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

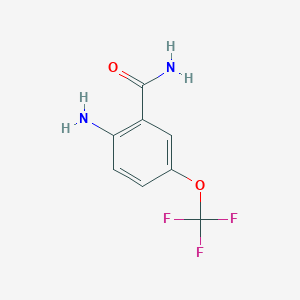

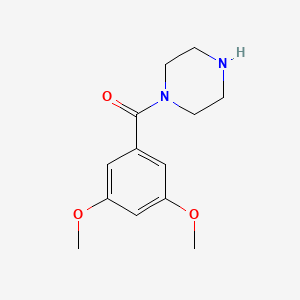

![4-hydroxy-N-(6-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049144.png)

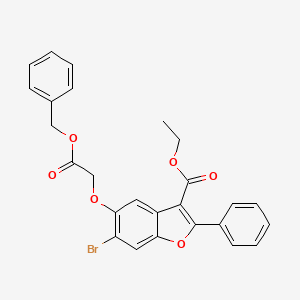

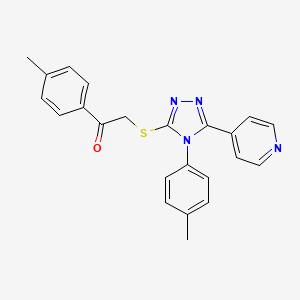

![N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12049157.png)